

# GLPG1837: A Technical Overview of its Impact on Epithelial Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GLPG1837** (also known as ABBV-974) is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Developed by Galapagos and AbbVie, this small molecule has been investigated as a therapeutic agent for cystic fibrosis (CF), a genetic disorder characterized by defects in epithelial ion transport.[2] This technical guide provides an in-depth analysis of **GLPG1837**'s mechanism of action, its quantitative effects on CFTR function, and the experimental protocols used to characterize its activity.

### **Mechanism of Action: A CFTR Potentiator**

GLPG1837 functions by directly targeting the CFTR protein, an anion channel crucial for regulating the transport of chloride and bicarbonate ions across epithelial cell membranes.[3] In individuals with specific CF-causing mutations, the CFTR protein may be present at the cell surface but exhibits impaired channel gating, meaning the channel does not open efficiently.

GLPG1837 is designed to address this defect by increasing the open probability of the CFTR channel, thereby enhancing the transepithelial transport of chloride ions.[2][4] This mechanism is particularly effective for Class III and IV CFTR mutations, which affect channel gating and conductance, respectively.[2]



Research suggests that **GLPG1837** shares a common mechanism of action and potentially a common binding site with ivacaftor (VX-770), another well-characterized CFTR potentiator.[5] Both molecules allosterically modulate the CFTR protein, stabilizing the open-channel conformation.[5][6]

The following diagram illustrates the simplified signaling pathway of epithelial ion transport and the role of **GLPG1837**.



Click to download full resolution via product page

Caption: **GLPG1837** potentiates the CFTR channel, enhancing chloride secretion.

# **Quantitative Data on GLPG1837 Activity**

The efficacy of **GLPG1837** has been quantified in various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of GLPG1837 on CFTR Mutations



| CFTR Mutation | Assay Type          | EC50   | Efficacy vs.<br>VX-770 | Reference |
|---------------|---------------------|--------|------------------------|-----------|
| F508del       | YFP Halide<br>Assay | 3 nM   | -                      | [1]       |
| G551D         | YFP Halide<br>Assay | 339 nM | 260%                   | [1][7]    |
| G551D/F508del | TECC                | 159 nM | 173%                   | [7]       |
| G178R         | YFP Halide<br>Assay | -      | 154%                   | [7]       |
| S549N         | YFP Halide<br>Assay | -      | 137%                   | [7]       |
| R117H         | YFP Halide<br>Assay | -      | 120%                   | [7]       |

Table 2: Clinical Efficacy of GLPG1837 (SAPHIRA 1 Study - G551D Mutation)

| Parameter              | Baseline<br>(Post-Ivacaftor<br>Washout) | End of<br>GLPG1837<br>Treatment | Change       | Reference |
|------------------------|-----------------------------------------|---------------------------------|--------------|-----------|
| Mean Sweat<br>Chloride | 97.7 mmol/L                             | 68.7 mmol/L                     | -29.0 mmol/L | [8]       |
| ppFEV1                 | 68.5%                                   | 73.1%                           | +4.6%        | [8]       |

Table 3: Clinical Efficacy of GLPG1837 (SAPHIRA 2 Study - S1251N Mutation)

| Parameter      | Outcome                              | Reference |
|----------------|--------------------------------------|-----------|
| Sweat Chloride | Significant dose-dependent reduction | [2]       |
| Lung Function  | Regained and stable                  | [2]       |



# **Experimental Protocols**

The characterization of **GLPG1837** involved several key experimental methodologies.

## YFP Halide Quenching Assay

This high-throughput screening assay is used to measure CFTR-mediated chloride transport in cell lines expressing mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

#### Methodology:

- Cell Culture: HEK293 or CFBE410- cells are cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.[1]
- Transfection/Transduction: Cells are transfected with plasmids or transduced with adenoviruses containing the specific CFTR mutation and YFP.[1]
- Cell Seeding: Transfected/transduced cells are seeded in 96-well plates.[1]
- Compound Incubation: Cells are treated with various concentrations of **GLPG1837**.
- CFTR Activation: CFTR is activated using a cAMP agonist, typically forskolin (e.g., 10  $\mu$ M). [1]
- Halide Quenching: The rate of YFP fluorescence quenching upon the addition of a halide solution (e.g., iodide) is measured, which is proportional to the CFTR channel activity.





Click to download full resolution via product page

Caption: Workflow for the YFP halide quenching assay.

## **Ussing Chamber / Transepithelial Clamp Circuit (TECC)**

This technique measures ion transport across primary epithelial cell monolayers cultured on permeable supports. It provides a more physiologically relevant assessment of CFTR activity.



#### Methodology:

- Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.
- Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.
- ENaC Inhibition: The epithelial sodium channel (ENaC) is inhibited by adding amiloride (e.g.,  $100 \, \mu M$ ) to the apical side.[4]
- CFTR Stimulation: CFTR is stimulated by adding forskolin (e.g., 10  $\mu$ M) to both the apical and basolateral sides.[4]
- Potentiator Addition: **GLPG1837** is added to both compartments at various concentrations.
- Measurement: The change in short-circuit current (Isc) or equivalent current (Ieq) is measured, which reflects the net ion transport across the epithelium.[4]
- CFTR Inhibition: The specificity of the response is confirmed by adding a CFTR inhibitor, such as CFTRinh-172 (e.g., 10 μM).[4]





Click to download full resolution via product page

Caption: Ussing chamber experimental workflow for assessing CFTR activity.

## Conclusion

**GLPG1837** is a potent CFTR potentiator that has demonstrated significant activity in both preclinical models and clinical trials for cystic fibrosis. Its ability to enhance the function of various mutant CFTR proteins highlights its potential as a therapeutic agent. The quantitative



data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of CFTR modulation and epithelial ion transport. Further research into the precise binding site and long-term efficacy of **GLPG1837** will continue to advance our understanding of CFTR pharmacology and the development of novel therapies for cystic fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A common mechanism for CFTR potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GLPG1837: A Technical Overview of its Impact on Epithelial Ion Transport]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#glpg1837-and-its-impact-on-epithelial-ion-transport]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com